molecular formula C8H15NO2 B13816664 Methyl 2-(aminomethyl)-2-methylpent-4-enoate

Methyl 2-(aminomethyl)-2-methylpent-4-enoate

Cat. No.: B13816664
M. Wt: 157.21 g/mol
InChI Key: GFOCRGQNLXRFEM-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester is an organic compound with a complex structure that includes a pentenoic acid backbone, an aminomethyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The aminomethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid, 2-methyl-, heptadecyl ester
  • 4-Pentenoic acid, 2-methyl-, 4-methyl-2-pentyl ester
  • 2-Pentenoic acid, 4-methyl-, methyl ester

Uniqueness

4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester is unique due to the presence of both an aminomethyl group and a methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-methylpent-4-enoate

InChI

InChI=1S/C8H15NO2/c1-4-5-8(2,6-9)7(10)11-3/h4H,1,5-6,9H2,2-3H3

InChI Key

GFOCRGQNLXRFEM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CN)C(=O)OC

Origin of Product

United States

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